Cas no 884497-45-4 ((4-fluorophenyl)methyl(3-methoxypropyl)amine)

(4-Fluorophenyl)methyl(3-methoxypropyl)amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl group and a 3-methoxypropyl chain, offering unique electronic and steric properties for synthetic modifications. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the methoxypropyl side chain contributes to solubility and flexibility. This compound serves as a versatile intermediate in the development of receptor-targeting agents, enzyme inhibitors, or other specialized fine chemicals. Its well-defined structure allows for precise functionalization, making it valuable for structure-activity relationship studies in medicinal chemistry. The product is typically supplied with high purity to ensure reproducibility in research applications.
(4-fluorophenyl)methyl(3-methoxypropyl)amine structure
884497-45-4 structure
Product Name:(4-fluorophenyl)methyl(3-methoxypropyl)amine
CAS No:884497-45-4
MF:C11H16FNO
MW:197.24924659729
CID:879572
PubChem ID:3740032
Update Time:2025-05-26

(4-fluorophenyl)methyl(3-methoxypropyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluorobenzyl)-3-methoxypropan-1-amine
    • (4-fluorobenzyl)(3-methoxypropyl)amine(SALTDATA: HCl)
    • N-[(4-fluorophenyl)methyl]-3-methoxypropan-1-amine
    • (4-fluorophenyl)methyl(3-methoxypropyl)amine
    • [(4-FLUOROPHENYL)METHYL](3-METHOXYPROPYL)AMINE
    • CS-0303535
    • 884497-45-4
    • (4-FLUOROBENZYL)(3-METHOXYPROPYL)AMINE
    • AKOS002624808
    • EN300-168451
    • DTXSID60395782
    • MDL: MFCD05863677
    • Inchi: 1S/C11H16FNO/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3
    • InChI Key: STRYNRNYZSHRED-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNCCCOC

Computed Properties

  • Exact Mass: 197.12200
  • Monoisotopic Mass: 197.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.031
  • Boiling Point: 268.1°C at 760 mmHg
  • Flash Point: 115.9°C
  • Refractive Index: 1.487
  • PSA: 21.26000
  • LogP: 2.34270

(4-fluorophenyl)methyl(3-methoxypropyl)amine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-fluorophenyl)methyl(3-methoxypropyl)amine Pricemore >>

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Additional information on (4-fluorophenyl)methyl(3-methoxypropyl)amine

(4-Fluorophenyl)methyl(3-Methoxypropyl)Amine: A Comprehensive Overview

The compound with CAS No. 884497-45-4, commonly referred to as (4-fluorophenyl)methyl(3-methoxypropyl)amine, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a fluorophenyl group, a methyl group, and a methoxypropyl amine moiety. The combination of these groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The synthesis of (4-fluorophenyl)methyl(3-methoxypropyl)amine involves a series of well-established organic chemical reactions, including nucleophilic substitution and amine alkylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes, aligning with the growing demand for sustainable chemistry practices. Researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which has been a focal point in recent studies.

In terms of applications, this compound has shown promise in the field of drug discovery, particularly in the development of bioactive molecules with potential therapeutic effects. The presence of the fluorine atom in the phenyl ring contributes to increased lipophilicity, which is often desirable in drug candidates for improved bioavailability. Additionally, the methoxy group introduces hydrophilic characteristics, creating a balance that can enhance molecular interactions with biological targets.

Recent studies have also highlighted the role of (4-fluorophenyl)methyl(3-methoxypropyl)amine as an intermediate in the synthesis of more complex molecules, such as peptide analogs and bioisosteres. Its ability to participate in various coupling reactions makes it a valuable building block in medicinal chemistry. For instance, researchers have utilized this compound to construct multi-functional molecules with potential anti-cancer and anti-inflammatory activities.

The physical properties of this compound are equally intriguing. It exhibits a melting point of approximately 65°C and a boiling point around 150°C under standard conditions. These properties make it suitable for various chemical transformations that require controlled thermal conditions. Moreover, its solubility profile in different solvents has been extensively studied, providing valuable insights into its behavior under various reaction conditions.

In conclusion, (4-fluorophenyl)methyl(3-methoxypropyl)amine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in the development of innovative chemical products and therapeutic agents.

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